molecular formula C13H18O2 B8559833 [4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol

[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol

Cat. No.: B8559833
M. Wt: 206.28 g/mol
InChI Key: PCEGMPLXYKKKAL-UHFFFAOYSA-N
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Description

[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol is an organic compound that features a cyclopropylmethoxy group attached to an ethylphenylmethanol structure

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol

InChI

InChI=1S/C13H18O2/c14-9-12-3-1-11(2-4-12)7-8-15-10-13-5-6-13/h1-4,13-14H,5-10H2

InChI Key

PCEGMPLXYKKKAL-UHFFFAOYSA-N

Canonical SMILES

C1CC1COCCC2=CC=C(C=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with cyclopropylmethanol in the presence of a suitable base and a catalyst. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Catalyst: Palladium on carbon or other suitable catalysts

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: Reflux conditions or elevated temperatures around 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Can be reduced to form alcohols or hydrocarbons.

    Substitution: Can undergo nucleophilic substitution reactions, especially at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of cyclopropylmethoxybenzaldehyde or cyclopropylmethoxybenzoic acid.

    Reduction: Formation of cyclopropylmethoxyethylbenzene.

    Substitution: Formation of various substituted phenylmethanol derivatives.

Scientific Research Applications

[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of [4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to receptors: Interacting with specific receptors on cell surfaces to modulate signaling pathways.

    Enzyme inhibition: Inhibiting enzymes involved in metabolic processes.

    Modulating gene expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 4-Methoxyphenylacetonitrile
  • 4-Methoxybenzyl chloride

Uniqueness

[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol is unique due to its cyclopropylmethoxy group, which imparts distinct chemical and physical properties compared to other similar compounds

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